Cas no 1251564-40-5 (2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide)
![2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1251564-40-5x500.png)
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1-yl]acetamide
- 2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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- インチ: 1S/C16H18N4O3S/c1-10-2-3-11-14(22)12(16(23)19-4-6-24-7-5-19)8-20(9-13(17)21)15(11)18-10/h2-3,8H,4-7,9H2,1H3,(H2,17,21)
- InChIKey: DAMGXESRIWKIRJ-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CN1C2=C(C=CC(C)=N2)C(=O)C(C(N2CCSCC2)=O)=C1
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-1007-1mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-2μmol |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-25mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-2mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-30mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-5μmol |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-4mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-15mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-20μmol |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-1007-3mg |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide |
1251564-40-5 | 3mg |
$63.0 | 2023-09-10 |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamideに関する追加情報
Compound CAS No 1251564-40-5: 2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
The compound with CAS No 1251564-40-5, named 2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities. The structure of this molecule is characterized by a naphthyridine ring system substituted with a methyl group, an oxo group, and a thiomorpholine carbonyl group, all of which contribute to its unique chemical properties.
Recent studies have highlighted the importance of naphthyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the thiomorpholine moiety in this compound suggests potential applications in modulating enzyme activity due to its ability to form hydrogen bonds and participate in hydrophobic interactions. Additionally, the acetamide group at the terminus of the molecule may enhance its bioavailability and stability within biological systems.
One of the most intriguing aspects of this compound is its structural complexity. The naphthyridine ring system provides a rigid framework that can be further functionalized to explore various biological targets. Researchers have recently focused on optimizing such structures to improve their potency and selectivity against specific molecular targets. For instance, modifications to the methyl group or the oxo group could potentially alter the compound's pharmacokinetic profile or enhance its binding affinity to target proteins.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the naphthyridine core, followed by substitution reactions to introduce the methyl, oxo, and thiomorpholine groups. Advanced techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions have been employed to streamline this process and improve efficiency.
In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its ability to inhibit key enzymes involved in cellular signaling pathways makes it a candidate for anti-cancer drug development. Furthermore, its structural versatility allows for further modification to target specific receptors or pathways implicated in neurodegenerative diseases or inflammatory conditions.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that the thiomorpholine carbonyl group interacts favorably with certain pockets on target proteins, suggesting a mechanism for its biological activity. These insights are invaluable for guiding further optimization efforts and refining its therapeutic potential.
In conclusion, CAS No 1251564-40-5 represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure and functional groups make it an attractive candidate for exploring novel therapeutic strategies across multiple disease areas. As research continues to uncover its full capabilities, this compound stands at the forefront of innovative pharmaceutical advancements.
1251564-40-5 (2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide) 関連製品
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